1-Morpholinocyclododecene
Overview
Description
1-Morpholinocyclododecene is an organic compound with the molecular formula C₁₆H₂₉NO. It is a morpholine derivative where the morpholine ring is attached to a cyclododecene ring.
Preparation Methods
1-Morpholinocyclododecene can be synthesized through several methods. One common synthetic route involves the reaction of cyclododecanone with morpholine. The reaction typically occurs under acidic conditions, where cyclododecanone is treated with morpholine in the presence of an acid catalyst to form this compound .
Another method involves the condensation of this compound with acrolein. Depending on the solvent used, this reaction can yield different products, such as 15-morpholinobicyclo[9.3.1]pentadeca-14,15-diene and 14-hydroxy-15-morpholinobicyclo[9.3.1]pentadec-15-ene .
Chemical Reactions Analysis
1-Morpholinocyclododecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Hydrogenation of this compound can lead to the formation of saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the morpholine ring can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include various morpholine derivatives and cyclododecane derivatives .
Scientific Research Applications
1-Morpholinocyclododecene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Morpholinocyclododecene involves its interaction with various molecular targets. The morpholine ring can interact with biological receptors, potentially influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
1-Morpholinocyclododecene can be compared with other morpholine derivatives and cyclododecene derivatives. Similar compounds include:
- 4-(1-Cyclododecen-1-yl)morpholine
- N-Morpholino-1-cyclododecene
- 4-Cyclododec-1-en-1-ylmorpholine
Compared to these compounds, this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
4-[(1E)-cyclododecen-1-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2/b16-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBSJOMNRSBGA-MHWRWJLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=CCCCC1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC/C(=C\CCCC1)/N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309274 | |
Record name | 1-Morpholino-1-cyclododecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3725-39-1 | |
Record name | 1-Morpholino-1-cyclododecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3725-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Cyclododecen-1-yl)morpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003725391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Morpholino-1-cyclododecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-cyclododecen-1-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 1-morpholinocyclododecene and acrolein?
A1: This reaction forms the foundation for synthesizing bicyclo[9.3.1]pentadecan-15-one [, ]. This bicyclic ketone structure is found in various natural products and pharmaceutical compounds, making the reaction valuable for organic synthesis and medicinal chemistry research.
Q2: Can you elaborate on the synthesis of bicyclo[9.3.1]pentadecan-15-one using this compound?
A2: While the provided abstracts lack detailed synthetic procedures, they indicate that this compound reacts with acrolein as a key step [, ]. This reaction likely involves a conjugate addition followed by intramolecular cyclization to form the bicyclic structure. Further synthetic steps would then be employed to yield the final product, bicyclo[9.3.1]pentadecan-15-one.
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